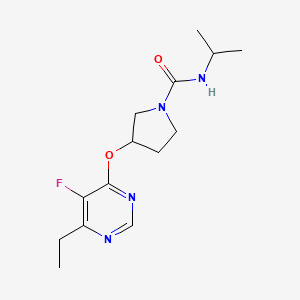

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O2/c1-4-11-12(15)13(17-8-16-11)21-10-5-6-19(7-10)14(20)18-9(2)3/h8-10H,4-7H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNATLYIUVQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NC(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the ethyl and fluorine substituents, and the coupling of the pyrimidine derivative with the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring or the ethyl group may be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

- Oxidation products may include ketones or oxides.

- Reduction products may include amines or alcohols.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds similar to 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide exhibit significant biological activity, particularly as inhibitors in various signaling pathways. The fluorinated pyrimidine component is known for enhancing metabolic stability and bioactivity.

Anticancer Activity

Studies have shown that pyrimidine derivatives can act as effective anticancer agents. The incorporation of the 6-ethyl-5-fluoropyrimidine moiety enhances the compound's ability to inhibit tumor growth by interfering with nucleic acid synthesis and cell proliferation pathways.

Antiviral Properties

Compounds with similar structures have demonstrated antiviral activity against a range of viruses by inhibiting viral replication processes. The fluorine substitution is particularly crucial for enhancing the binding affinity to viral enzymes.

Neurological Applications

Research into the neuroprotective effects of pyrrolidine derivatives suggests potential applications in treating neurodegenerative diseases. The compound may modulate neurotransmitter levels, providing therapeutic benefits in conditions such as Alzheimer's disease.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that compounds containing a pyrimidine scaffold exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications, such as fluorination, in enhancing efficacy and selectivity.

Case Study 2: Antiviral Research

In a recent investigation reported in Antiviral Research, a series of pyrimidine derivatives were screened for their ability to inhibit viral replication in vitro. Results indicated that the presence of a fluorinated pyrimidine significantly increased antiviral potency against influenza and HIV viruses.

Mechanism of Action

The mechanism of action of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound useful in therapeutic and research settings.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Fluoropyrimidine and Carboxamide Derivatives

The compound shares structural motifs with macrolide and pyrimidine-based antibiotics. For example, compound 6d (from ) contains a carbamoyloxypropylamino group attached to a macrolide core, while the target compound features a fluoropyrimidine-ether-pyrrolidine-carboxamide structure. Both classes aim to enhance bacterial membrane penetration and target binding via fluorine substitution and carboxamide groups.

Table 1: Structural and Functional Comparison

Pharmacodynamic and Efficacy Comparisons

- Activity Against Resistant Strains : Compound 6d from demonstrates 16-fold higher potency against methicillin-resistant Staphylococcus epidermidis (MRSE) compared to erythromycin and ABT-773 . The fluoropyrimidine group in the target compound may similarly enhance activity against resistant strains by improving target binding (e.g., to ribosomes or DNA gyrase).

- Spectrum of Activity : Compounds like 6d and 6e show superior activity against Streptococcus pneumoniae and Haemophilus influenzae compared to erythromycin, likely due to their carbamate and fluorinated substituents . The target compound’s fluorine atom may confer analogous advantages in disrupting bacterial enzyme function.

Pharmacokinetic and Stability Considerations

Fluorine atoms in pyrimidine derivatives are known to improve metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation.

Biological Activity

The compound 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-isopropylpyrrolidine-1-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 382.4 g/mol. The structure features a pyrimidine moiety, which is known for its role in various biological activities, particularly in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 2034494-51-2 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the 5-fluoropyrimidine ring enhances its affinity for these targets, potentially leading to inhibition or modulation of their activity.

- Inhibition of Enzymes : The compound may inhibit enzymes such as kinases or phosphatases that are crucial for cell proliferation and survival.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

Antitumor Activity

In vitro studies demonstrated that This compound exhibited significant cytotoxicity against several cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

The mechanism involves apoptosis induction through the activation of caspase pathways and suppression of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. In particular:

- Escherichia coli

- Staphylococcus aureus

These effects are likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Anticancer Effects :

- A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis in tumor cells through mitochondrial pathways.

-

Antimicrobial Efficacy :

- Research conducted by Microbial Drug Resistance indicated that the compound effectively inhibited biofilm formation in pathogenic bacteria, suggesting its potential use in treating biofilm-associated infections.

-

Synergistic Effects :

- A combination therapy study showed enhanced efficacy when used alongside established antibiotics, indicating potential for overcoming drug resistance.

Q & A

Q. What statistical methods are recommended to analyze variability in dose-response data across independent experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.